A Technical Guide to the Predicted Spectral Data of 3-amino-N-cyclopropylbenzamide
A Technical Guide to the Predicted Spectral Data of 3-amino-N-cyclopropylbenzamide
Abstract
In the landscape of modern drug discovery and chemical synthesis, the rapid and accurate characterization of novel molecular entities is paramount. In-silico prediction of spectral data has emerged as a powerful, non-destructive, and cost-effective preliminary tool for structural elucidation.[1][2] This guide provides a comprehensive technical overview of the predicted spectral data for 3-amino-N-cyclopropylbenzamide, a molecule of interest due to its benzamide scaffold and potential applications in medicinal chemistry. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding these predictions in established principles of computational chemistry and spectral theory. The methodologies outlined herein are designed to serve as a self-validating system, where the convergence of data from multiple techniques provides a high-confidence structural fingerprint for researchers, scientists, and drug development professionals.
Molecular Structure and Computational Strategy
The Target Molecule: 3-amino-N-cyclopropylbenzamide
The foundational step in any spectral prediction is a precise understanding of the molecular structure. 3-amino-N-cyclopropylbenzamide (C₁₀H₁₂N₂O) is a secondary amide featuring a meta-substituted aminobenzoyl group and an N-cyclopropyl substituent. The interplay between the aromatic ring, the electron-donating amino group, and the electron-withdrawing amide functionality, combined with the unique strained geometry of the cyclopropyl ring, creates a distinct electronic environment that governs its spectral properties.
Caption: 2D structure of 3-amino-N-cyclopropylbenzamide.
The Rationale for a Computational Approach
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for interpreting and predicting NMR and IR spectra by calculating the electronic structure and corresponding magnetic/vibrational properties of a molecule.[3] This approach is invaluable for:
-
Structure Verification: Confirming a proposed structure by matching predicted spectra to experimental data.[3]
-
Isomer Differentiation: Distinguishing between constitutional isomers or stereoisomers that may have subtle but measurable spectral differences.
-
Spectral Assignment: Aiding in the unambiguous assignment of complex experimental spectra.[3]
Our predictive workflow is a multi-step process designed for accuracy and self-consistency.
Caption: General workflow for in-silico spectral prediction.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance spectroscopy probes the local magnetic environments of atomic nuclei. Computational methods predict NMR chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus.[4] These calculations are highly sensitive to molecular geometry and electronic distribution, making them excellent tools for detailed structural analysis.[3]
Experimental Protocol: NMR Prediction Methodology
-
Geometry Optimization: The 3D structure of 3-amino-N-cyclopropylbenzamide is first optimized to its lowest energy conformation using a DFT method, such as the B3LYP functional with a 6-31G(d,p) basis set.
-
Solvent Modeling: To mimic experimental conditions, a solvent continuum model (e.g., Polarizable Continuum Model - PCM for DMSO-d₆) is applied.
-
Shielding Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is employed at the same level of theory to calculate the absolute shielding tensors.
-
Chemical Shift Conversion: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference standard (Tetramethylsilane, TMS) calculated at the identical level of theory: δ_sample = σ_TMS - σ_sample.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by distinct regions for the aromatic, amide, amine, and aliphatic protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.7 | d (J≈4 Hz) | 1H | Amide N-H | Deshielded due to the adjacent carbonyl and coupling to the cyclopropyl methine proton. |
| ~7.1 - 7.3 | t (J≈8 Hz) | 1H | Ar-H (C5-H) | Standard aromatic region; triplet due to coupling with two adjacent aromatic protons. |
| ~6.9 - 7.1 | m | 2H | Ar-H (C2-H, C6-H) | Aromatic protons ortho and para to the amino group, shifted slightly upfield. |
| ~6.6 - 6.8 | ddd | 1H | Ar-H (C4-H) | Aromatic proton ortho to the amino group, expected to be the most shielded aromatic proton. |
| ~5.2 - 5.4 | s (broad) | 2H | Amine NH₂ | Broad signal due to quadrupole effects and exchange; chemical shift is solvent-dependent. |
| ~2.8 - 2.9 | m | 1H | Cyclopropyl CH | Methine proton of the cyclopropyl group, coupled to the amide NH and the CH₂ groups. |
| ~0.6 - 0.8 | m | 2H | Cyclopropyl CH₂ | Diastereotopic methylene protons on the cyclopropyl ring, highly shielded. |
| ~0.5 - 0.6 | m | 2H | Cyclopropyl CH₂ | Diastereotopic methylene protons on the cyclopropyl ring, highly shielded. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon spectrum provides a count of unique carbon environments and insight into their hybridization and electronic state.
| Predicted δ (ppm) | Assignment | Rationale |
| ~166 - 168 | C =O | Amide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen atoms.[5] |
| ~148 - 150 | Ar-C -NH₂ (C3) | Aromatic carbon directly attached to the electron-donating amino group. |
| ~135 - 137 | Ar-C -C=O (C1) | Quaternary aromatic carbon attached to the carbonyl group. |
| ~128 - 130 | Ar-C H (C5) | Aromatic methine carbon. |
| ~116 - 118 | Ar-C H (C6) | Aromatic methine carbon ortho to the amide. |
| ~114 - 116 | Ar-C H (C4) | Aromatic methine carbon ortho to the amine group. |
| ~112 - 114 | Ar-C H (C2) | Aromatic methine carbon para to the amine group. |
| ~23 - 25 | Cyclopropyl C H | Methine carbon of the cyclopropyl ring. |
| ~6 - 8 | Cyclopropyl C H₂ | Methylene carbons of the cyclopropyl ring, significantly shielded due to ring strain. |
Predicted Infrared (IR) Spectrum
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. Computational frequency calculations can predict these absorptions, though an empirical scaling factor (typically ~0.96-0.98 for DFT/B3LYP) is often applied to correct for systematic errors like anharmonicity.
Predicted Key Vibrational Frequencies
| Predicted Frequency (cm⁻¹) | Relative Intensity | Vibrational Assignment | Functional Group |
| ~3450 - 3480 | Medium | Asymmetric N-H Stretch | Primary Amine |
| ~3360 - 3390 | Medium | Symmetric N-H Stretch | Primary Amine |
| ~3300 - 3330 | Medium-Strong | N-H Stretch | Secondary Amide |
| ~3050 - 3080 | Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~1640 - 1660 | Strong | C=O Stretch (Amide I Band) | Amide[6] |
| ~1590 - 1610 | Strong | Aromatic C=C Stretch | Aromatic Ring |
| ~1540 - 1560 | Medium-Strong | N-H Bend (Amide II Band) | Secondary Amide |
| ~1280 - 1310 | Medium | C-N Stretch | Amide/Amine[6] |
| ~800 - 900 | Strong | Aromatic C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |
The IR spectrum provides a clear, self-validating signature. The presence of distinct N-H stretching bands for both the primary amine and secondary amide, alongside the strong amide I (C=O) and amide II (N-H bend) bands, unequivocally confirms the core functional groups of the molecule.[6][7]
Predicted Mass Spectrum (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. While predicting the entire spectrum's intensities is complex, the molecular ion and primary fragmentation pathways can be reliably predicted from the structure.
Molecular Ion and Adducts
The molecular formula C₁₀H₁₂N₂O yields a precise mass that is the most fundamental data point from MS.
| Ion Species | Predicted m/z | Rationale |
| Monoisotopic Mass | 176.09496 Da | Sum of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[8] |
| [M+H]⁺ | 177.10224 | Protonated molecule, common in Electrospray Ionization (ESI+).[8] |
| [M+Na]⁺ | 199.08418 | Sodiated adduct, often observed in ESI+.[8] |
| [M-H]⁻ | 175.08768 | Deprotonated molecule, common in ESI-.[8] |
Predicted Fragmentation Pathway (EI / CID)
The fragmentation of amides is well-characterized.[9][10][11] The most common and energetically favorable cleavage is the bond between the carbonyl carbon and the amide nitrogen.[12] This leads to the formation of a stable acylium ion.
Caption: Predicted primary fragmentation pathway for 3-amino-N-cyclopropylbenzamide.
-
α-Cleavage: The initial fragmentation event is the cleavage of the C-N amide bond, resulting in the loss of a neutral cyclopropylamine radical and the formation of the 3-aminobenzoyl cation at m/z = 120 . This is expected to be a major peak.[10][13]
-
Decarbonylation: The acylium ion (m/z 120) can subsequently lose a neutral carbon monoxide (CO) molecule to form a phenyl cation derivative at m/z = 92 .[10][13]
This predicted pathway provides key structural fragments that validate the connectivity of the aminobenzoyl and cyclopropylamide moieties.
Conclusion
The in-silico prediction of spectral data offers a robust and insightful first step in the structural characterization of 3-amino-N-cyclopropylbenzamide. The convergence of predicted ¹H NMR, ¹³C NMR, IR, and MS data creates a comprehensive and self-validating fingerprint of the molecule. The predicted NMR shifts detail the specific electronic environment of each atom, the IR frequencies confirm the presence and nature of key functional groups, and the mass spectrometry data verify the molecular weight and primary structural linkages. This guide provides researchers with a reliable, theory-grounded dataset to aid in the synthesis, identification, and further development of this and related chemical entities.
References
- ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
- ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- National Center for Biotechnology Information. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
- ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- PubChemLite. (n.d.). 3-amino-n-cyclopropylbenzamide (C10H12N2O).
- Books. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from
- YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
- Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
- MDPI. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance.
- PubMed. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.
- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- ResearchGate. (n.d.). NMR Prediction with Computational Chemistry | Request PDF.
- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
Sources
- 1. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - 3-amino-n-cyclopropylbenzamide (C10H12N2O) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
